![molecular formula C18H19N3O3 B4699771 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol](/img/structure/B4699771.png)
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol
Overview
Description
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential as an anticancer drug due to its ability to inhibit the growth and proliferation of cancer cells. In
Mechanism of Action
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol targets the EGFR tyrosine kinase, which is a receptor that is overexpressed in many types of cancer. EGFR activation leads to the activation of downstream signaling pathways that promote cell growth and proliferation. 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol is a potent and selective inhibitor of the EGFR tyrosine kinase, making it a valuable tool for studying EGFR signaling pathways in cancer cells. However, its low solubility in aqueous solutions can make it difficult to use in certain experimental setups. Additionally, 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
Future research on 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol could focus on improving its solubility and stability, as well as developing more effective delivery methods. 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol could also be studied in combination with other targeted therapies to improve its effectiveness in cancer treatment. Finally, 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol could be studied in the context of personalized medicine, where its effectiveness could be evaluated in individual patients based on their specific genetic and molecular profiles.
Scientific Research Applications
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol has also been shown to enhance the effectiveness of other anticancer drugs, such as cisplatin and paclitaxel, in combination therapy.
properties
IUPAC Name |
2-methoxy-6-[4-(2-methoxyethylamino)quinazolin-2-yl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-11-10-19-17-12-6-3-4-8-14(12)20-18(21-17)13-7-5-9-15(24-2)16(13)22/h3-9,22H,10-11H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDXBOOZVCOJIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C3=C(C(=CC=C3)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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